molecular formula C9H17NO B6155295 3-[(oxolan-3-yl)methyl]pyrrolidine CAS No. 1342361-41-4

3-[(oxolan-3-yl)methyl]pyrrolidine

Cat. No.: B6155295
CAS No.: 1342361-41-4
M. Wt: 155.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(oxolan-3-yl)methyl]pyrrolidine is an organic compound with the molecular formula C₉H₁₇NO It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with an oxolan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-3-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with an appropriate oxolan-3-ylmethyl halide under basic conditions. The reaction can be carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(oxolan-3-yl)methyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.

    Substitution: The oxolan-3-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3-[(oxolan-3-yl)methyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(oxolan-3-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-ylmethyl group can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-[(tetrahydro-3-furanyl)methyl]pyrrolidine: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring.

    3-[(oxolan-2-yl)methyl]pyrrolidine: The oxolan ring is attached at a different position.

    3-[(oxolan-4-yl)methyl]pyrrolidine: Another positional isomer with the oxolan ring attached at the fourth position.

Uniqueness

3-[(oxolan-3-yl)methyl]pyrrolidine is unique due to the specific positioning of the oxolan-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

1342361-41-4

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.